2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-6-9(4-5-10(8)13)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXYNMBRVGWDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(C)(C)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving enzymes like lipases.
Biological Activity
The compound 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative known for its diverse biological activities. Triazoles are a class of compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article focuses on the synthesis, biological evaluations, and mechanisms of action of this compound.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H12ClN3O
- Molecular Weight : 239.69 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the click reaction . The specific synthetic route for this compound includes:
- Preparation of the azide from 4-chloro-3-methylphenyl derivatives.
- Cycloaddition reaction with propargyl alcohol to form the triazole ring.
- Reduction to obtain the final alcohol product.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives. For instance, a series of triazole compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays. The results indicated that certain derivatives exhibited significant antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MCF-7 | 10.5 | Apoptosis induction |
| 24 | A549 | 8.7 | G2/M arrest |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have shown that derivatives can inhibit a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mode of action is often linked to the inhibition of cell wall synthesis or interference with nucleic acid metabolism .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of triazole derivatives. For example, studies have reported that certain triazoles can act as potent inhibitors of urease enzymes, which are crucial for nitrogen metabolism in plants and microorganisms . The IC50 values for these compounds were significantly lower than standard inhibitors.
Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their anticancer activity against human cancer cell lines. Compound 23 was highlighted for its ability to induce apoptosis through a mitochondrial pathway .
Study 2: Antimicrobial Assessment
A comprehensive study on antimicrobial activities demonstrated that several triazole derivatives exhibited strong inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl ring significantly enhanced antimicrobial potency .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Apoptosis Induction : Triazoles can activate apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : They may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
- Enzyme Inhibition : The inhibition of urease and other enzymes disrupts metabolic processes in target organisms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
- Substituent Effects on Melting Points: The α-naphthyl analog (4i) exhibits a higher melting point (152–153°C) due to enhanced π-π stacking and molecular rigidity compared to smaller aryl groups . The o-tolyl derivative (1a) has a lower decomposition temperature (~120°C), likely due to steric hindrance from the ortho-methyl group .
Substituent-Driven Pharmacological Profiles
- Electron-Withdrawing vs. Methyl groups (e.g., in o-tolyl or 3-methylphenyl) contribute to steric bulk, affecting conformational flexibility .
- Hydrogen-Bonding Capacity: The propan-2-ol moiety in all analogs enables hydrogen bonding, critical for solubility and target engagement. Derivatives esterified with NSAIDs () show how modifying this group can shift activity toward anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
